Bioavailability and Food Effect: Stable Absorption Compared to Itraconazole and Voriconazole
Fluconazole demonstrates oral bioavailability consistently >90% and is unaffected by food intake, contrasting sharply with itraconazole and voriconazole. The median relative bioavailability (postprandial vs fasting) for fluconazole based on AUC(0-72) is 0.99 (range 0.72-1.15), whereas itraconazole shows highly variable food effects ranging from a 35% reduction to a 374% increase in AUC(0-72), with a median ratio of 1.23 [1]. Voriconazole absorption is decreased by >30% when taken with food [2]. This predictability in absorption minimizes variability in experimental and manufacturing contexts.
| Evidence Dimension | Oral Bioavailability and Food Effect |
|---|---|
| Target Compound Data | Fluconazole: Bioavailability >90%; Food effect median AUC ratio (postprandial/fasting) = 0.99 (range 0.72-1.15) |
| Comparator Or Baseline | Itraconazole: Bioavailability 55%; Food effect median AUC ratio = 1.23 (range 0.35-3.74). Voriconazole: Bioavailability >90%; Food decreases absorption by >30% |
| Quantified Difference | Fluconazole AUC ratio variability coefficient 16% vs itraconazole 62% [1]. Fluconazole absorption unaffected by food vs voriconazole >30% reduction [2]. |
| Conditions | Single-dose randomized crossover study in 12 Japanese subjects receiving 100 mg capsules; postprandial state defined by heavy breakfast [1]. Pharmacokinetic review data [2]. |
Why This Matters
For procurement and experimental design, fluconazole's food-independent absorption ensures reproducible systemic exposure, reducing the need for complex fed/fasted study protocols or specialized formulation strategies required for itraconazole or voriconazole.
- [1] Zimmermann T, et al. Influence of concomitant food intake on the gastrointestinal absorption of fluconazole and itraconazole in Japanese subjects. Int J Clin Pharmacol Res. 1994;14(3):87-93. View Source
- [2] PMC10286156 Table 1. Oral Bioavailability and Food Effect Data for Azole Antifungals. 2023. View Source
